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Compound of Interest

Compound Name: Bavachromene

Cat. No.: B1630870

Disclaimer: Publicly available experimental spectroscopic data for Bavachromene is limited.
This guide provides a detailed analysis of a close structural analogue, (2E)-1-(2,4-
dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, to offer representative spectroscopic
insights. The methodologies and expected spectral characteristics are applicable to
Bavachromene and related chalcones.

This technical guide presents a comprehensive overview of the spectroscopic data for a
structural analogue of Bavachromene. The information is intended for researchers, scientists,
and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the quantitative Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) data for the Bavachromene analogue, (2E)-1-(2,4-
dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
13.528 - 13.614 d 34.4 -OH (phenolic)
10.653 - 10.698 d 18.0 -OH (phenolic)
10.150 s -OH (phenolic)
8.162 - 8.184 d 8.8 Aromatic H
7.759 S Aromatic H
6.845 - 6.865 d 8.0 Aromatic H
6.409 - 6.430 d 8.4 Aromatic H
6.299 S Aromatic H
Solvent: DMSO-de, Frequency: 400 MHz
Table 2: *C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment
191.51 C=0 (Carbonyl)
165.76 Aromatic C-O
164.93 Aromatic C-O
160.26 Aromatic C-O
144.24 Aromatic C
132.81 Aromatic C
131.19 Aromatic C-H
125.72 Aromatic C
117.38 Vinylic C-H
115.82 Aromatic C-H
112.97 Aromatic C-H
108.07 Aromatic C-H
102.56 Aromatic C-H

Solvent: DMSO-ds, Frequency: 100 MHz

Table 3: Mass Spectrometry (MS) Data

m/z Ratio Interpretation
256 [M]* (Molecular lon)
258 [M+2]*

lonization Mode: Not specified, likely Electron lonization (EI)

Table 4: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
3392.83 - O-H stretching
3076.48 - C-H stretching (sp?)
1631.04 - C=0 stretching
1605.42 - C=C stretching
1438.88 - C-H deformation
1167.28 - C-O stretching
1026.36 - O-H deformation
829.068 - C-H out-of-plane bend

Sample Preparation: Not specified, likely KBr pellet or Nujol mull

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above, based on standard laboratory practices for the analysis of chalcones and
related flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the purified compound is
dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-des, CDCls, or Acetone-ds)
in a standard 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

¢ H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.
Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm),
and a relaxation delay appropriate for the compound.
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e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
is typically required due to the low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer. For solid samples, a
direct insertion probe may be used.

« lonization: Electron lonization (EI) is a common technique for small organic molecules,
involving bombardment of the sample with a high-energy electron beam. Electrospray
lonization (ESI) is another widely used method, particularly for more polar and fragile
molecules.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a common method is to prepare a potassium
bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and
pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding
the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt
(e.g., NaCl or KBr) plates.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.
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o Data Acquisition: An infrared beam is passed through the sample, and the detector
measures the amount of light transmitted at each wavelength. The instrument records an
interferogram, which is then Fourier transformed to produce the final spectrum of
absorbance or transmittance versus wavenumber (cm~1). A background spectrum of the
empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a natural product like Bavachromene.
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 To cite this document: BenchChem. [Spectroscopic Data of Bavachromene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630870#spectroscopic-data-of-bavachromene-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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